molecular formula C53H83NO14 B563853 Everolimus-d4 CAS No. 1338452-54-2

Everolimus-d4

カタログ番号: B563853
CAS番号: 1338452-54-2
分子量: 962.264
InChIキー: HKVAMNSJSFKALM-FQJUTLEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Everolimus-d4 (CAS 1338452-54-2) is a deuterium-labeled derivative of Everolimus, where four hydrogen atoms are replaced with deuterium isotopes. Everolimus itself is a Rapamycin-derived, selective, and orally active mTOR1 inhibitor. It binds to FKBP-12 to form an immunosuppressive complex, inhibiting tumor cell proliferation and inducing apoptosis and autophagy . This compound retains the pharmacological properties of its parent compound but is primarily utilized in analytical chemistry and biomedical research as an internal standard (IS) for mass spectrometry (MS)-based quantification . Its isotopic labeling enables precise tracking of Everolimus in biological matrices, such as blood, plasma, and brain tissue, without altering its chemical behavior .

準備方法

Synthetic Pathways for Everolimus-d4

Deuterated Ethylene Glycol Alkylation of Rapamycin

The foundational synthesis of this compound involves alkylation of rapamycin with deuterated ethylene glycol derivatives. Cerilliant Corporation’s method begins with monosilylation of ethylene-d4 glycol using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions, yielding a silyl-protected intermediate . Subsequent triflation with triflic anhydride in the presence of 2,6-lutidine generates the reactive triflate species (Fig. 1A). Rapamycin undergoes alkylation with this deuterated triflate in toluene at 60°C, followed by acidic deprotection (1N HCl) to remove the silyl group, affording this compound .

Critical Parameters :

  • Reaction Solvent : Toluene optimizes solubility and reaction kinetics .

  • Temperature : 60°C balances reactivity and minimizes decomposition .

  • Deprotection : 1N HCl selectively cleaves the TBDMS group without hydrolyzing the macrolide core .

This route achieves a molar yield of 96.7% deuterium incorporation at the ethylene glycol moiety, with residual D0–D3 isotopologues ≤2.5% .

Acetal-Protected Ethylene Glycol Mono-Triflates

An alternative approach from CN105254646A utilizes acetal-protected ethylene glycol mono-triflates to enhance reaction efficiency . Rapamycin reacts with derivatives such as 2-(methoxymethoxy)-ethyl triflate in the presence of organic bases (e.g., 2,6-lutidine), forming a 42-O-alkylated intermediate (Fig. 1B). Acidic hydrolysis (pH 2–4) with aqueous HCl removes the acetal protecting group, yielding this compound after column chromatography .

Advantages Over Conventional Methods :

  • Protecting Group Flexibility : Methoxymethyl, tetrahydropyranyl, and tetrahydrofuran-based groups improve reaction selectivity .

  • Yield Optimization : Silica gel chromatography with ethyl acetate elution achieves 55–67% molar yield .

  • Scalability : Recycled rapamycin from unreacted starting material reduces costs .

Analytical Certification of this compound

Chromatographic and Spectroscopic Validation

Certification protocols for this compound involve multi-modal analytical characterization (Table 1):

Table 1: Certification Parameters for this compound

Analytical TestMethodResult
Chromatographic PurityHPLC/PDA99.3%
Isotopic Purity (D4)LC-MS SIM96.70%
Structural Identity1H-NMR^1 \text{H-NMR}Consistent
Residual SolventsGC/FID4.91% (total)
Water ContentKarl Fischer0.46%

Key Findings :

  • Isotopic Purity : LC-MS selected ion monitoring (SIM) confirms ≤0.76% D2 impurity .

  • Residual Solvents : Methanol (3.2%) and acetonitrile (1.7%) remain post-synthesis .

Mass Spectrometric Characterization

This compound exhibits distinct MS/MS fragmentation patterns compared to native everolimus:

  • QTOF Analysis : M+Na+^+ ions at m/z 984.5958 (D4) vs. 980.5706 (D0) .

  • Triple Quadrupole MS/MS : Product ions at m/z 393.3, 409.3, and 655.4 (D4) vs. 389.3, 409.3, and 651.4 (D0) .

These spectral differences enable unambiguous quantification in biological matrices .

Applications in Quantitative LC-MS/MS

Internal Standard Performance

This compound demonstrates linear correlation (r2=0.9979r^2 = 0.9979) in calibration curves spanning 54–135 µg/mL . Spiked into patient blood samples, it reduces matrix effects by 22–34% compared to structural analogs .

Table 2: LC-MS/MS Parameters for this compound

ParameterValue
ColumnC18 (2.1 × 50 mm)
Mobile PhaseAcetonitrile:H2O (70:30)
Ionization ModeESI+
Transition (Quantifier)981.6 → 914.4
LOQ2.4 µg/L

Comparative Analysis of Synthesis Routes

Table 3: this compound Method Comparison

ParameterCerilliant Method Patent Method
Starting MaterialRapamycinRapamycin
Deuterium SourceEthylene-d4 glycolNon-deuterated^†
Key ReagentTBDMSClAcetal triflate
Yield (this compound)96.7% (isotopic)55–67% (molar)
Purity (HPLC)99.3%98–99%

^†Deuteration achieved via post-synthetic isotopic exchange in some patent embodiments.

Challenges and Optimization Strategies

Isotopic Dilution Effects

Despite high D4 incorporation, residual D0–D3 species necessitate rigorous column chromatography (ethyl acetate:petroleum ether gradients) to achieve >99% purity .

Scalability Limitations

Batch sizes >1 kg report 12–15% yield drops due to macrolide degradation during prolonged alkylation . Mitigation strategies include:

  • Low-Temperature Alkylation : Reducing reaction temperature to 50°C preserves rapamycin integrity .

  • Inert Atmosphere : Nitrogen purging minimizes oxidative side reactions .

科学的研究の応用

Therapeutic Drug Monitoring

Quantitative Bioanalysis
Everolimus-D4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying everolimus levels in biological samples. This application is critical for ensuring accurate therapeutic drug monitoring, which is essential for optimizing dosages in cancer treatments and immunosuppressive therapies. The use of stable-labeled analogs like this compound minimizes variability and potential interferences during analysis, enhancing the reliability of pharmacokinetic studies .

Table 1: Comparison of Internal Standards in LC-MS/MS

Internal StandardVariability LevelApplication Area
This compoundLowTherapeutic drug monitoring
32-desmethoxyrapamycinHighGeneral pharmacokinetic studies
AscomycinModerateVarious drug analyses

Clinical Applications

Everolimus has been approved for various indications, including organ transplantation and cancer treatment. The use of this compound in clinical studies has provided insights into its efficacy and safety profiles across different patient populations.

Case Study: Tuberous Sclerosis Complex
A pilot study evaluated the safety and efficacy of everolimus in patients with treatment-resistant epilepsy associated with tuberous sclerosis complex (TSC). Patients received everolimus at a dosage of 4.5 mg/m² daily for seven days, with plasma levels monitored using this compound as an internal control. The study found that everolimus was well tolerated, and plasma concentrations remained within the therapeutic range .

Case Study: Advanced Gastroenteropancreatic Neuroendocrine Tumors
An observational study assessed the efficacy of everolimus in treating advanced gastroenteropancreatic neuroendocrine tumors (GEP-NETs). A cohort of 53 patients was analyzed retrospectively, showing significant clinical benefit from everolimus treatment, with manageable safety profiles .

Pharmacokinetic Studies

Pharmacokinetic studies utilizing this compound have elucidated the drug's absorption, distribution, metabolism, and excretion characteristics. These studies are crucial for understanding inter-patient variability and optimizing dosing regimens.

Table 2: Pharmacokinetic Parameters of Everolimus

ParameterValue
Half-life30 hours
Peak plasma concentration12.4 ng/mL
Therapeutic range (cancer)5-15 ng/mL
Therapeutic range (transplant)3-10 ng/mL

Multi-Drug Analysis in Transplantation Medicine

This compound is also utilized in multi-drug analysis to monitor levels of multiple immunosuppressants simultaneously in transplant patients. This capability is vital for managing potential drug interactions and ensuring optimal therapeutic levels .

類似化合物との比較

Deuterated Internal Standards

Everolimus-d4 vs. Sirolimus-D3

  • Structural Basis : this compound and Sirolimus-D3 (a deuterated analog of Sirolimus/Rapamycin) share a macrolide backbone but differ in their side-chain modifications. Everolimus contains a 2-hydroxyethyl chain substitution, while Sirolimus has a triene moiety .
  • Analytical Performance :
    • In liquid chromatography–tandem mass spectrometry (LC-MS/MS), this compound minimizes matrix effects and ion suppression, achieving a lower limit of quantification (LLOQ) of 1.0 ng/mL in whole blood .
    • Sirolimus-D3 is used for Sirolimus assays but may exhibit MS/MS cross-talk with this compound due to overlapping transitions (e.g., 931.6/864.6 for Sirolimus and 981.6/914.4 for this compound) .
    • A comparative study showed this compound provided a better slope (0.95 vs. 0.83) than 32-desmethoxyrapamycin (a structural analog IS) when validated against an independent LC-MS/MS method .

This compound vs. 32-Desmethoxyrapamycin

  • Specificity : 32-Desmethoxyrapamycin lacks the methoxy group present in Everolimus, leading to slight differences in chromatographic retention and ionization efficiency.
  • Performance Metrics :

    Parameter This compound 32-Desmethoxyrapamycin
    LLOQ 1.0 ng/mL 1.0 ng/mL
    Accuracy (Recovery) 98.3%–108.1% 95.0%–105.0%
    Precision (CV%) 4.3%–7.2% 5.1%–8.0%
    Correlation (r-value) >0.98 >0.98

    Both ISs are acceptable, but this compound offers superior concordance in cross-laboratory comparisons .

Non-Deuterated mTOR Inhibitors

This compound vs. Everolimus

  • Functional Role: While Everolimus is a therapeutic agent for immunosuppression and cancer, this compound is exclusively used for research, particularly in pharmacokinetic studies.
  • Pharmacokinetic Stability : this compound demonstrates linear quantification in brain tissue homogenates (R² = 0.9990) and plasma, with a coefficient of variation (CV) of 12.6% across samples, ensuring reliable detection even at femtomolar concentrations .

This compound vs. FT-1518

  • Mechanistic Differences : FT-1518 is a dual mTORC1/mTORC2 inhibitor, whereas this compound (and Everolimus) selectively targets mTORC1. This distinction impacts their applications in studying mTOR pathway dynamics .
  • Research Utility: this compound’s isotopic labeling enables simultaneous tracking of drug distribution and metabolism, a feature absent in non-deuterated inhibitors like FT-1518 .

Commercial and Practical Considerations

  • Pricing and Availability: MedChemExpress offers this compound at 500 µg for ~$3,069, while Santa Cruz Biotechnology provides 1 mg for $439 . Deuterated analogs like Sirolimus-D3 are similarly priced but cater to distinct parent drug assays.
  • Handling and Stability: this compound requires storage at -20°C and reconstitution in acetonitrile or methanol to maintain stability, consistent with other deuterated ISs .

Key Research Findings

  • Clinical Applications : this compound has been critical in quantifying Everolimus levels in liver transplant recipients, achieving a linear range of 2.4–47.0 µg/L with high precision .
  • Neuroscience Research : In tuberous sclerosis studies, this compound enabled detection of unlabeled Everolimus in brain tissue with a sensitivity threshold of 333 femtomoles/mg, surpassing blank controls .

生物活性

Everolimus-d4 is a deuterated form of everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) complex, which plays a critical role in cell growth, proliferation, and survival. This compound is primarily used in clinical settings for its immunosuppressive properties and its efficacy in treating various cancers. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Everolimus exerts its biological effects by binding to FKBP-12, forming a complex that inhibits mTOR kinase activity. This inhibition affects several downstream signaling pathways involved in cell cycle progression and protein synthesis, particularly impacting the phosphorylation of S6 kinase (S6K) and 4E-BP1, which are crucial for cellular growth and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its oral bioavailability, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 5% in mice and 6% in monkeys.
  • Protein Binding : About 75% in humans.
  • Volume of Distribution : Approximately 302 L.
  • Clearance : Estimated at 21.9 L/h .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability5% (mice), 6% (monkeys)
Protein Binding~75% (human plasma)
Volume of Distribution302 L
Clearance21.9 L/h

Clinical Applications

This compound has been investigated for its efficacy in various clinical scenarios:

  • Cancer Treatment : It is used in advanced renal cell carcinoma and neuroendocrine tumors, demonstrating significant anti-tumor activity.
  • Immunosuppression : Everolimus is employed to prevent organ rejection in transplant patients due to its ability to inhibit lymphocyte proliferation .
  • Neurological Disorders : Recent studies have explored its use in treating tuberous sclerosis complex (TSC) and focal cortical dysplasia (FCD), showing promising results in reducing seizure frequency .

Case Study 1: Efficacy in Tuberous Sclerosis Complex

A pilot study evaluated everolimus's safety and efficacy in patients with treatment-resistant epilepsy due to TSC. The study involved four active participants receiving everolimus for seven days, with plasma levels maintained within therapeutic ranges. Results indicated a trend towards decreased mTOR signaling without significant adverse events .

Case Study 2: Population Pharmacokinetics

A study developed a population pharmacokinetic model for everolimus in patients with seizures associated with FCD. The model highlighted the influence of body surface area on drug clearance and recommended dosing adjustments based on individual patient characteristics .

Research Findings

Recent research has focused on the proteomic changes induced by everolimus treatment. A study identified significant alterations in protein expression related to metabolic pathways and immune responses following everolimus administration. These findings underscore the compound's multifaceted role beyond mere immunosuppression .

Table 2: Key Proteomic Changes Induced by Everolimus

ProteinChange Observedp-value
Phospho-S6Decreased<0.01
Cytokine IL-6Increased<0.05
Coagulation Factor XIncreased<0.01

Q & A

Basic Research Questions

Q. What distinguishes Everolimus-d4 from non-deuterated Everolimus in mTOR pathway studies?

this compound, a deuterated isotopologue of Everolimus, retains the mTOR inhibitory activity of its parent compound but incorporates four deuterium atoms. This modification enhances metabolic stability and allows precise tracking in pharmacokinetic studies via mass spectrometry. Deuterium labeling minimizes interference from endogenous metabolites, improving accuracy in quantitative assays such as isotope dilution mass spectrometry (IDMS) .

Q. How does this compound facilitate mechanistic studies in autophagy and apoptosis?

this compound binds FKBP-12 to form a complex that inhibits mTORC1, a central regulator of autophagy and apoptosis. Researchers can use deuterium labeling to trace cellular uptake and compartment-specific localization, enabling time-resolved analysis of mTOR signaling dynamics. This approach is critical for elucidating context-dependent effects, such as nutrient deprivation or hypoxia, on autophagic flux .

Q. What experimental controls are essential when using this compound in vitro?

Key controls include:

  • Vehicle controls (e.g., DMSO) to assess solvent effects.
  • Non-deuterated Everolimus to isolate isotopic effects on potency or metabolism.
  • mTOR-negative cell lines (e.g., CRISPR-edited models) to confirm on-target activity.
  • Isotopic purity validation via LC-MS to ensure deuterium enrichment >98% .

Advanced Research Questions

Q. How can researchers optimize dose-response studies of this compound in heterogeneous tumor models?

Utilize patient-derived xenografts (PDXs) or 3D organoids to mimic tumor heterogeneity. Dose optimization should account for variable mTOR pathway activation (e.g., via phospho-S6K1 immunohistochemistry). A staggered dosing regimen (e.g., 0.1–10 mg/kg) with pharmacokinetic sampling at 0, 4, 8, and 24 hours post-administration is recommended to capture saturation effects .

Q. What strategies resolve contradictions in this compound efficacy across preclinical studies?

Discrepancies often arise from differences in model systems (e.g., murine vs. humanized models) or mTOR isoform specificity. Mitigation strategies include:

  • Cross-validation using orthogonal assays (e.g., Western blot for mTORC1 targets vs. RNA-seq for downstream effectors).
  • Pharmacodynamic biomarkers (e.g., p4EBP1 levels) to standardize efficacy metrics.
  • Meta-analysis of published data to identify confounding variables, such as concomitant PI3K/Akt inhibition .

Q. How should isotope dilution mass spectrometry (IDMS) protocols be tailored for this compound in pharmacokinetic studies?

  • Internal standard preparation : Use this compound spiked into plasma/serum at 1–100 ng/mL.
  • Chromatography : Optimize reverse-phase columns (e.g., C18) with deuterium-sensitive mobile phases (e.g., 0.1% formic acid in acetonitrile).
  • Calibration curves : Include deuterated vs. non-deuterated ratios to correct for matrix effects.
  • Validation : Ensure intra- and inter-day precision (CV <15%) and accuracy (85–115%) per FDA guidelines .

Q. What are the implications of deuterium kinetic isotope effects (KIEs) on this compound metabolism?

Deuterium substitution at metabolically vulnerable sites (e.g., C-40 position) reduces CYP3A4-mediated oxidation, prolonging half-life. However, KIEs may alter binding kinetics to FKBP-12. Comparative studies with Everolimus are critical to quantify isotopic effects on IC50 and off-target profiles .

Methodological and Data Analysis Questions

Q. How to design a robust data management plan for this compound studies?

  • Metadata standardization : Document isotopic purity, batch numbers, and storage conditions.
  • Raw data repositories : Use platforms like Figshare or Zenodo for LC-MS spectra and pharmacokinetic curves.
  • Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. What statistical approaches are recommended for analyzing this compound combination therapy data?

  • Synergy assessment : Use Chou-Talalay combination index (CI) models with CalcuSyn software.
  • Time-to-event analysis : Kaplan-Meier plots with log-rank tests for progression-free survival (PFS) in xenograft models.
  • Multivariate regression : Adjust for covariates like tumor volume baseline and mTOR pathway mutational status .

Q. Comparative and Translational Research

Q. How does this compound compare to other mTOR inhibitors (e.g., Sirolimus-d3) in metabolic tracing studies?

this compound offers superior selectivity for mTORC1 over mTORC2 compared to Sirolimus derivatives. Its deuterium label enables simultaneous tracking of drug distribution and mTOR activity in dual-isotope experiments (e.g., ¹³C-glucose tracing). However, cross-reactivity with FKBP-52 must be evaluated via competitive binding assays .

Q. What translational insights can be drawn from this compound clinical trial data?

Phase 3 trials (e.g., BOLERO-2, RADIANT-3) demonstrated that Everolimus improves PFS in hormone receptor-positive breast cancer (HR: 0.43) and pancreatic neuroendocrine tumors (HR: 0.35). Deuterated analogs may further enhance therapeutic indices by reducing interpatient variability in drug exposure .

Q. Tables

Table 1. Key Clinical Trial Outcomes for Everolimus

IndicationStudyMedian PFS (Months)Hazard Ratio (95% CI)Reference
Advanced Breast CancerBOLERO-26.9 vs. 2.80.43 (0.35–0.54)
Pancreatic NETsRADIANT-311.0 vs. 4.60.35 (0.27–0.45)
Renal Cell CarcinomaCheckMate 0254.6 vs. 4.40.88 (0.75–1.03)

Table 2. Methodological Best Practices for this compound Studies

AspectRecommendationEvidence
Isotopic ValidationConfirm deuterium enrichment ≥98% via LC-MS
Combination TherapyUse Chou-Talalay models for synergy quantification
Data ManagementAdhere to FAIR principles for dataset sharing

特性

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAMNSJSFKALM-FQJUTLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。